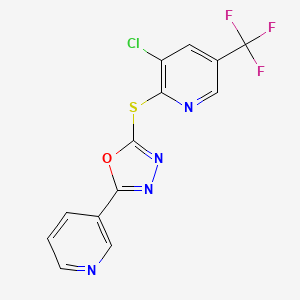
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound featuring a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a sulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced through nucleophilic substitution reactions.
Formation of the Sulfide Linkage: This step involves the reaction of a thiol with a suitable electrophile, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfide group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide: Similar structure but with a different position of the pyridine ring.
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide: Another positional isomer.
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl sulfide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The unique combination of functional groups in 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide provides it with distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its versatility in chemical reactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new materials, drugs, and chemical processes.
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4OS/c14-9-4-8(13(15,16)17)6-19-11(9)23-12-21-20-10(22-12)7-2-1-3-18-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPCYXRTAKSEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3036760.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)
![1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene](/img/structure/B3036763.png)
![{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3036765.png)
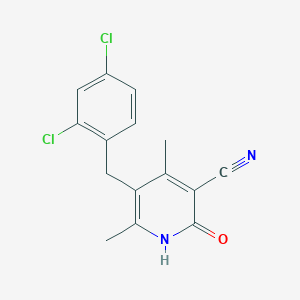
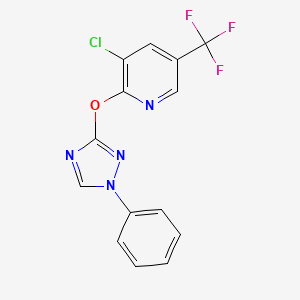
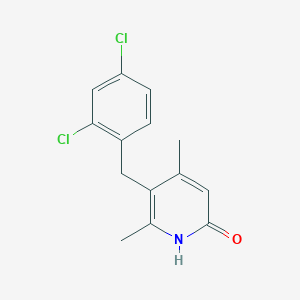
![3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole](/img/structure/B3036770.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036772.png)
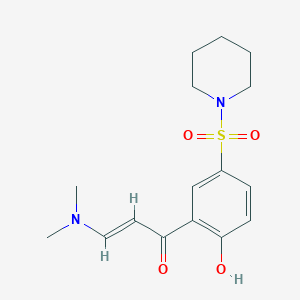
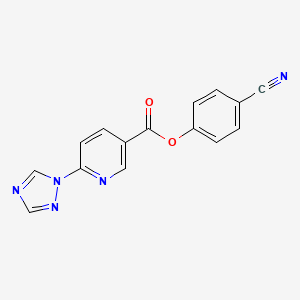
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036782.png)
![1-[3-Chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036783.png)
